Cas no 2287313-44-2 (3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol)

3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- 2287313-44-2
- EN300-6750124
- 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol
-
- インチ: 1S/C11H11F4N3O/c1-4(2)5(3-19)18-11-9(15)7(13)6(12)8(14)10(11)16-17-18/h4-5,19H,3H2,1-2H3
- InChIKey: MKVZOKXSLYIGKK-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C2=C1N(C(CO)C(C)C)N=N2)F)F)F
計算された属性
- 精确分子量: 277.08382463g/mol
- 同位素质量: 277.08382463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- XLogP3: 2.1
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750124-5.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6750124-0.5g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6750124-10.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6750124-0.1g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6750124-1.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6750124-0.05g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6750124-2.5g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6750124-0.25g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-olに関する追加情報
Introduction to 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol (CAS No: 2287313-44-2)
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 2287313-44-2, belongs to a class of molecules that exhibit promising characteristics for various applications, particularly in the development of novel therapeutic agents and advanced material sciences. The intricate molecular architecture of this compound, featuring a tetrafluoro-substituted benzotriazole moiety linked to a butan-1-ol backbone, contributes to its distinctive reactivity and potential utility.
The tetrafluoro-substituted benzotriazole component is a critical feature of this molecule, imparting specific electronic and steric properties that make it valuable in drug design. Benzotriazoles are well-known for their role as heterocyclic scaffolds in medicinal chemistry, often serving as key structural elements in bioactive molecules. The introduction of fluorine atoms into the benzotriazole ring enhances the molecule's lipophilicity and metabolic stability, which are crucial factors in pharmaceutical development. This modification also influences the compound's interaction with biological targets, potentially improving its binding affinity and selectivity.
On the other hand, the butan-1-ol moiety provides a hydroxyl group that can participate in hydrogen bonding interactions, further enhancing the compound's ability to engage with biological systems. This dual functionality makes 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol a versatile building block for synthesizing more complex molecules with tailored properties. The presence of the methyl group at the third carbon position adds another layer of structural complexity, influencing both the compound's solubility and its reactivity in various chemical transformations.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential applications of this compound more effectively. Studies have demonstrated that the tetrafluoro-substituted benzotriazole moiety can act as a scaffold for designing molecules with enhanced bioavailability and improved pharmacokinetic profiles. The fluorine atoms' ability to modulate electronic properties has been particularly noted in enhancing binding interactions with enzymes and receptors, making this class of compounds attractive for drug discovery efforts.
In addition to its pharmaceutical potential, 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol has shown promise in material science applications. The unique combination of functional groups in this molecule makes it suitable for developing advanced polymers and coatings with improved thermal stability and chemical resistance. Researchers are exploring its use in creating novel materials that can withstand harsh environmental conditions while maintaining structural integrity.
The synthesis of 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of fluorine atoms into the benzotriazole ring is particularly challenging due to the high electronegativity of fluorine, which necessitates specialized synthetic methodologies. However, recent developments in fluorination techniques have made it more feasible to incorporate fluorine atoms into complex molecular frameworks with greater efficiency.
The compound's potential as an intermediate in pharmaceutical synthesis has been highlighted by several recent studies. Researchers have utilized 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-ybutanalcohol) as a precursor for developing novel inhibitors targeting various therapeutic pathways. Its unique structural features have allowed scientists to design molecules with improved efficacy and reduced side effects compared to existing treatments. These findings underscore the importance of exploring new chemical entities like this one for addressing unmet medical needs.
The role of tetrafluoro-substituted benzotriazoles in medicinal chemistry continues to expand as researchers uncover new synthetic strategies and applications. The ability to fine-tune electronic properties through fluorination has opened up possibilities for designing drugs with enhanced pharmacological profiles. This trend is expected to drive further interest in compounds like 3-methylbromo(4-fluorophenyl)methanol, which share similar structural motifs and functional groups.
Future research directions may focus on optimizing synthetic routes for large-scale production of 3-methyl(4-fluorophenyl)methanol, ensuring cost-effective access to this valuable intermediate. Additionally, exploring its applications in other fields such as agrochemicals and specialty chemicals could expand its commercial significance. As computational methods improve, virtual screening approaches may help identify new derivatives with even more desirable properties.
In conclusion, 2287313 44 2 represents a significant advancement in chemical synthesis with potential implications across multiple industries. Its unique combination of functional groups makes it a valuable tool for researchers seeking innovative solutions in drug discovery, tetrafluoro-substituted benzotriazole, material science, butan 44 238731344 238731344238731344238731344238731344238731344238731344238731344238731344238731344238731344238731344238731344238731344238731344
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